2-Chloro-5-chloromethylpyridine hydrochloride

Descripción general

Descripción

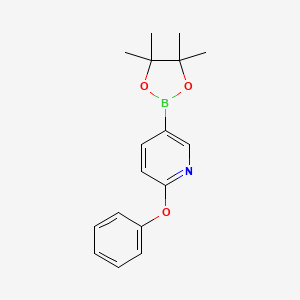

“2-Chloro-5-chloromethylpyridine” is a chemical compound primarily used in organic synthesis . It is a chlorinated derivative of pyridine. This compound is used for the synthesis of various pharmaceutical compounds and can also be used for the synthesis of new neonicotinoid compounds . It is the raw material of pesticide products such as imidacloprid and acetamiprid .

Synthesis Analysis

The synthesis of 2-Chloro-5-chloromethylpyridine involves several methods . For example, it can be synthesized by 3-methylpyridine oxidation, selective chlorination route, benzylamine-propionaldehyde route, morpholine-propionaldehyde route, and cyclopentadiene-propional route . Most domestic manufacturers mainly adopt the cyclopentadiene-acrolein route . This route directly prepares 2-chloro-5-chloromethylpyridine by cyclization reaction, avoiding the production of by-products in the chlorination process .

Molecular Structure Analysis

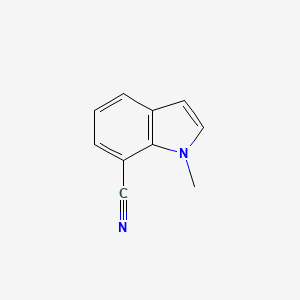

The molecular formula of 2-Chloro-5-chloromethylpyridine is C6H5Cl2N . The molecular weight is 162.02 . The structure is almost planar, with an r.m.s. deviation of 0.0146 Å for all atoms except for the 5-chloromethyl Cl atom .

Chemical Reactions Analysis

2-Chloro-5-chloromethylpyridine is an important intermediate for pesticides and pharmaceuticals . It is important for the synthesis of neonicotinoid insecticides such as imidacloprid, thiacloprid, acetamiprid, and nitenpyram .

Physical And Chemical Properties Analysis

2-Chloro-5-chloromethylpyridine is a white crystalline powder that readily dissolves in water, alcohol, and ether. It has a melting point of 37-42°C .

Aplicaciones Científicas De Investigación

Solubility and Industrial Applications

2-Chloro-5-chloromethylpyridine is a key intermediate in the production of pesticides. Understanding its solubility in different solvents is crucial for industrial design and theoretical studies. The solubilities in various solvents like water, methanol, ethanol, and others were measured and correlated with the modified Apelblat equation and Wilson equation, ensuring the data's applicability in industrial processes (Shi et al., 2010).

Synthesis and Optimization

The compound is synthesized through direct cyclization, a method crucial for creating pesticides such as imidacloprid and acetamiprid. Researchers have worked on optimizing this process, achieving high purity above 95% (Qiu, 2007). Similarly, the production process has been improved by optimizing conditions and reducing the use of solvents like toluene, leading to better yield and purity, meeting industrial needs while minimizing environmental impact (Zhou, 2010).

Separation and Purification Techniques

Advanced separation and purification techniques have been developed for 2-Chloro-5-chloromethylpyridine and its derivatives. Methods like extraction, distillation, and column chromatography have been employed to achieve high purity levels, crucial for its use in pharmaceuticals and pesticides (Su Li, 2005).

Market Trends and Production Status

In terms ofmarket trends, a comprehensive analysis of the production status and market trends of 2-Chloro-5-chloromethylpyridine in China shows its significant role in the chemical industry. The data from 2004 reveal an increasing demand, particularly in the production of pesticides like imidacloprid and acetamiprid, highlighting the compound's importance in agricultural applications (Li Feng, 2004).

Safety and Hazards

2-Chloro-5-chloromethylpyridine is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Propiedades

IUPAC Name |

2-chloro-5-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEXGKWVNRSSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)

![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)